molecular formula C24H17BrN2O B11569511 (3E)-3-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569511
M. Wt: 429.3 g/mol
InChI Key: LKYHDVYWNBJBQP-FYJGNVAPSA-N
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Description

The compound (3E)-3-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzyl chloride with indole derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as aldol condensation, to introduce the methylene bridge and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and bromophenyl moieties.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroindole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include oxidized indole derivatives and bromophenyl ketones.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, the compound’s indole core is of interest due to its presence in many natural products and pharmaceuticals. Studies may focus on its biological activity and potential therapeutic applications.

Medicine

The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors. This makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group can form halogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(4-METHOXYPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the bromine atom in the bromophenyl group distinguishes (3E)-3-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methoxy groups can lead to different chemical reactivity and biological interactions, making this compound unique in its class.

Properties

Molecular Formula

C24H17BrN2O

Molecular Weight

429.3 g/mol

IUPAC Name

(3E)-3-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C24H17BrN2O/c25-18-11-9-16(10-12-18)14-27-15-17(19-5-2-4-8-23(19)27)13-21-20-6-1-3-7-22(20)26-24(21)28/h1-13,15H,14H2,(H,26,28)/b21-13+

InChI Key

LKYHDVYWNBJBQP-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C(=O)N2

Origin of Product

United States

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